6-chloro-4-(3,5-difluorophenyl)-2-(4-methylpiperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione

Description

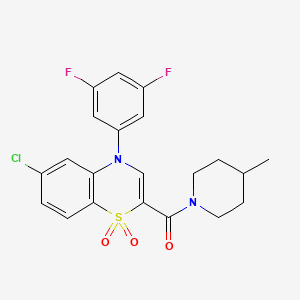

This compound is a benzothiazine derivative characterized by a 1,1-dione core substituted with chlorine at position 6, a 3,5-difluorophenyl group at position 4, and a 4-methylpiperidine-1-carbonyl moiety at position 2.

Propriétés

IUPAC Name |

[6-chloro-4-(3,5-difluorophenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-methylpiperidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClF2N2O3S/c1-13-4-6-25(7-5-13)21(27)20-12-26(17-10-15(23)9-16(24)11-17)18-8-14(22)2-3-19(18)30(20,28)29/h2-3,8-13H,4-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCOOIMYBYSBOBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC(=CC(=C4)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClF2N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

The compound 6-chloro-4-(3,5-difluorophenyl)-2-(4-methylpiperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione is a member of the benzothiazine class, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The structural formula of the compound can be represented as follows:

This compound features a benzothiazine core with a chloro substituent and fluorinated phenyl ring, which may contribute to its biological activity.

Recent studies have indicated that compounds similar to this benzothiazine derivative exhibit various mechanisms of action:

- AMPA Receptor Modulation : Compounds in this class have been noted for their role as positive allosteric modulators of AMPA receptors, which are crucial for synaptic transmission and plasticity in the central nervous system .

- Neurotransmitter Regulation : Research has shown that derivatives can increase levels of neurotransmitters like acetylcholine and serotonin in the hippocampus, enhancing cognitive functions .

Neuroprotective Effects

The modulation of AMPA receptors by benzothiazine derivatives indicates potential neuroprotective effects. These compounds may help mitigate excitotoxicity associated with neurodegenerative diseases .

Study 1: Neurotransmitter Release

In a study involving microdialysis in mice, it was observed that the compound could cross the blood-brain barrier and significantly increase neurotransmitter levels in the hippocampus. This suggests a potential application in treating cognitive disorders .

Study 2: Antifungal Mechanism

Another study highlighted that FS5 not only acted directly on fungal cells but also enhanced natural immune responses against infections. This dual action could position similar compounds as valuable adjuncts in antifungal therapy .

Data Table: Biological Activities of Related Compounds

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Similar Compounds

To contextualize its properties, this compound is compared to structurally related agrochemicals and bioactive molecules:

Table 1: Key Structural and Functional Comparisons

Key Findings from Structural Analysis

Piperidine vs. Hydrazide Moieties: Unlike Chromafenozide’s hydrazide group, the 4-methylpiperidine-carbonyl chain in the target compound may reduce hydrolysis susceptibility, extending half-life in biological systems .

Chlorine Positioning : The 6-Cl substituent on the benzothiazine ring aligns with pyracarbolid’s 6-methyl group, suggesting steric or electronic modulation of enzyme interactions.

Research Findings and Mechanistic Insights

- Hypothetical Targets: Benzothiazine derivatives are known inhibitors of proteases or kinases. The chlorine and fluorine substituents may enhance interactions with catalytic residues, as seen in Fluoroimide’s inhibition of fungal cytochrome P450 enzymes .

- Toxicity Profile: Piperidine-containing compounds often exhibit lower acute toxicity compared to hydrazides (e.g., Chromafenozide), which require metabolic activation for efficacy.

- Synthetic Accessibility : The benzothiazine scaffold is synthetically challenging due to regioselectivity in dione formation. Analogues like pyracarbolid are simpler to produce, highlighting a trade-off between complexity and functionality.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.